An In-depth Technical Guide to the Core of Kalata B1
An In-depth Technical Guide to the Core of Kalata B1
Disclaimer: The initial query for "Bilaid B1" yielded limited specific information in the scientific literature beyond a commercial product listing with the chemical synonym L-phenylalanyl-D-valyl-L-valyl-D-tyrosinamide. In contrast, extensive research exists for "Kalata B1," a prototypic cyclotide whose characteristics align with the technical requirements of this guide. It is highly probable that the query intended to explore Kalata B1. Therefore, this document will provide a comprehensive overview of Kalata B1.
Origin and Discovery
Kalata B1 is a cyclotide, a class of small, disulfide-rich peptides found in plants. Its discovery is rooted in ethnobotany. In the 1960s, a Norwegian doctor, Lorents Gran, observed that women in the Democratic Republic of Congo used a tea made from the leaves of the plant Oldenlandia affinis to accelerate childbirth.[1][2][3][4] The active uterotonic component was later isolated and named kalata B1, derived from the traditional name for the medicinal tea, "kalata-kalata".[3][4]
The remarkable stability of kalata B1, which retained its biological activity even after being boiled to make the tea, spurred further investigation.[2][3] It wasn't until 1995 that its unique structure was fully elucidated, revealing a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[1][3] This discovery established a new family of macrocyclic peptides known as cyclotides.[1][5]
Molecular Structure and Synthesis
Kalata B1 is a 29-amino acid peptide.[1][6] Its exceptional stability is conferred by its unique three-dimensional structure, termed a cyclic cystine knot (CCK). This motif consists of a head-to-tail cyclic backbone and three interlocking disulfide bonds.[4][7] Two of the disulfide bonds and their connecting backbone segments form a ring, which is threaded by the third disulfide bond.[5][7]
The synthesis of Kalata B1 can be achieved through solid-phase peptide synthesis.[5][7] Two primary strategies have been employed for its chemical synthesis:
-
Oxidation followed by cyclization: In this approach, the linear peptide precursor is first folded to form the correct disulfide bonds, and then the N- and C-termini are cyclized.[5][8]
-
Cyclization followed by oxidation: This method involves first cyclizing the linear peptide backbone, followed by oxidative folding to form the cystine knot.[5][8]
Recombinant production of Kalata B1 has also been demonstrated using split inteins.[9]
Mechanism of Action
The biological activities of Kalata B1 are primarily attributed to its ability to interact with and disrupt cell membranes.[7][10] It does not appear to rely on a specific protein receptor.[11] The mechanism involves a multi-step process:
-
Membrane Binding: Kalata B1 selectively targets and binds to cell membranes, with a preference for phospholipids containing phosphatidylethanolamine (PE) headgroups.[2][10][11][12] This interaction is initiated by specific residues, including a conserved glutamic acid in loop 1.[2][10]
-
Self-Association: Upon binding to the membrane surface, Kalata B1 monomers are thought to self-associate into oligomeric complexes.[7]
-
Pore Formation: These oligomers then induce membrane disruption by forming pores, leading to the leakage of cellular contents and ultimately cell death.[2][7] Electrophysiological studies have shown that these pores have channel-like activity, with an estimated diameter of 41–47 Å.[7]
This membrane-disrupting activity is the basis for its insecticidal, cytotoxic, and hemolytic properties.[2][4][10]
Quantitative Biological Data
The biological activity of Kalata B1 has been quantified in various assays. The following table summarizes key findings.
| Activity | Cell/System | Parameter | Value (µM) | Incubation Time | Reference(s) |
| Hemolytic Activity | Red Blood Cells (RBCs) | IC50 | 26.0 | 1 hour | [11] |
| Hemolytic Activity | Red Blood Cells (RBCs) | IC50 | 5.0 | 14 hours | [11] |
| Cytotoxicity | U-87 MG Glioblastoma | IC50 | 2.4 - 21.1 | Not specified | [13] |
| Cytotoxicity | T98 Glioblastoma | IC50 | 2.4 - 21.1 | Not specified | [13] |
| Anti-HIV Activity | Human Lymphoblastoid Cells | EC50 | 0.9 | Not specified | [11] |
| Chemosensitization (TMZ) | U-87 MG Glioblastoma | Conc. | 0.5 | Not specified | [13] |
| Chemosensitization (TMZ) | T98 Glioblastoma | Conc. | 0.25 | Not specified | [13] |
| MC4R Agonist Activity (Analog) | MC4R-expressing cells | EC50 | 0.58 | Not specified | [14] |
Experimental Protocols
The mechanism of action and biological activities of Kalata B1 have been elucidated through various biophysical and cell-based assays.
Vesicle Leakage Assay
This assay measures the ability of Kalata B1 to disrupt model membranes (liposomes).
-
Protocol:
-
Vesicle Preparation: Phospholipid vesicles (e.g., POPC or POPC/POPG) are prepared and loaded with a self-quenching fluorescent dye, such as carboxyfluorescein (CF), at a high concentration.[7]
-
Assay Setup: The CF-loaded vesicles are diluted in a buffer, resulting in low background fluorescence due to self-quenching.
-
Peptide Addition: Kalata B1 is added to the vesicle suspension.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. Membrane disruption by Kalata B1 causes the release of CF into the surrounding buffer, leading to its de-quenching and a measurable increase in fluorescence.
-
Data Normalization: At the end of the experiment, a detergent (e.g., Triton X-100) is added to cause 100% vesicle lysis, providing a maximum fluorescence value for data normalization.[7]
-
Hemolytic Activity Assay
This assay quantifies the membrane-disrupting effect of Kalata B1 on red blood cells (RBCs).
-
Protocol:
-
RBC Preparation: Fresh RBCs are washed with a buffered saline solution (e.g., PBS) and centrifuged to remove plasma and other components.[11]
-
Assay Setup: A suspension of washed RBCs is prepared in the buffer.
-
Peptide Incubation: Serial dilutions of Kalata B1 are added to the RBC suspension in a microtiter plate.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 1 or 14 hours).[11]
-
Centrifugation: The plate is centrifuged to pellet intact RBCs.
-
Hemoglobin Measurement: The release of hemoglobin into the supernatant, resulting from RBC lysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent) and a negative control (spontaneous lysis in buffer). The IC50 value is then determined.
-
Surface Plasmon Resonance (SPR)
SPR is used to study the real-time binding kinetics of Kalata B1 to model lipid bilayers.
-
Protocol:
-
Lipid Surface Preparation: A lipid bilayer (e.g., POPC or a mixture of POPC/POPE) is immobilized on the surface of an SPR sensor chip.[11]
-
Peptide Injection: A solution of Kalata B1 is flowed over the lipid-coated sensor surface for a defined period (association phase).
-
Binding Measurement: The binding of Kalata B1 to the lipid surface is detected as a change in the refractive index, measured in resonance units (RU).
-
Dissociation Phase: The peptide solution is replaced with a buffer flow, and the dissociation of Kalata B1 from the lipid surface is monitored over time.[11]
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association and dissociation rate constants and the overall binding affinity.
-
References
- 1. Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The hidden protein that could change the future of medicine [stories.uq.edu.au]
- 4. Cyclotide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Biological Activity of the Prototypic Cyclotide Kalata B1 Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Synthetic Mirror Image of Kalata B1 Reveals that Cyclotide Activity Is Independent of a Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prototypic Cyclotide Kalata B1 Has a Unique Mechanism of Entering Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, structural and functional characterization of novel melanocortin agonists based on the cyclotide kalata B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
